molecular formula C19H20N4O3S B2984334 N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 2034542-68-0

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2984334
CAS No.: 2034542-68-0
M. Wt: 384.45
InChI Key: FGZRKUANELUNRK-UHFFFAOYSA-N
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Description

N1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetically designed organic compound for advanced chemical and pharmacological research. This molecule integrates several pharmaceutically relevant heterocyclic motifs, including a 1H-pyrazole ring and a thiophene moiety, which are recognized in medicinal chemistry for their diverse biological activities . The strategic inclusion of these pharmacophores suggests potential for investigating a broad spectrum of biological targets, akin to other derivatives that have shown promise in areas such as antibacterial and anticancer research . The molecular structure features an oxalamide linker, a functional group often utilized in drug discovery for its ability to participate in hydrogen bonding, which can be critical for binding to specific enzymatic targets. The 2-methoxy-5-methylphenyl group further contributes to the compound's overall lipophilicity and steric profile, key parameters that influence its absorption and distribution properties. This combination of features makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the development of compounds with potential antibacterial activity, as similar structures have been studied for their capacity to interfere with bacterial folate synthesis . This product is provided for research purposes exclusively and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own characterization and bioactivity studies to fully elucidate its properties.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-6-7-16(26-2)14(11-13)22-19(25)18(24)20-12-15(17-5-3-10-27-17)23-9-4-8-21-23/h3-11,15H,12H2,1-2H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZRKUANELUNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H19N5O3S
  • Molecular Weight : 373.43 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring , a thiophene moiety , and an oxalamide functional group , which are crucial for its biological activity. The unique structural components enable modulation of various biological pathways.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a diketone.
  • Formation of the Thiophene Ring : Achieved via the Paal-Knorr synthesis method.
  • Linking the Rings : The ethyl chain is introduced through an alkylation reaction.
  • Formation of the Oxalamide Group : The final step involves reacting the intermediate with oxalyl chloride.

This multi-step synthesis can yield high-purity products when optimized correctly.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anti-inflammatory Activity

Compounds containing pyrazole and thiophene rings have demonstrated significant anti-inflammatory effects. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Several studies have reported that pyrazole-based compounds exhibit antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The aliphatic amide pharmacophore is essential for enhancing antimicrobial activity.

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties due to potential antioxidant effects. Studies suggest that it may modulate ion channels involved in thermosensation and pain pathways, indicating possible applications in pain management.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives showing promising anti-inflammatory activity comparable to indomethacin .
Burguete et al.Reported effective antibacterial activity against multiple strains with specific derivatives showing enhanced efficacy due to structural modifications .
Chovatia et al.Investigated anti-tubercular properties, with certain compounds demonstrating significant inhibition against Mycobacterium tuberculosis strains .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Ion Channels : Modulation of TRPM8 channels involved in pain signaling.
  • Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO) isoforms, contributing to neuroprotective effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID N1 Substituent N2 Substituent Key Features Application/Activity Reference
Target Compound 2-(Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl 2-Methoxy-5-methylphenyl Pyrazole-thiophene hybrid; methoxy-phenyl Unknown (structural similarity suggests flavor/bioactivity)
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl (electron-donating); pyridine (basic) Umami flavor enhancer (replaces MSG); approved by FEMA, EFSA
GMC-1 to GMC-5 () Varied aryl groups 1,3-Dioxoisoindolin-2-yl Isoindoline-1,3-dione (electron-withdrawing) Antimicrobial activity (in vitro)
BNM-III-170 () 4-Chloro-3-fluorophenyl Complex indenyl-guanidine Chloro-fluorophenyl; guanidine (basic) CD4-mimetic for HIV vaccine enhancement
Compounds 19–23 () Halogenated/cyanophenyl 4-Methoxyphenethyl Halogen/cyano (electron-withdrawing); methoxy-phenethyl Stearoyl-CoA desaturase inhibitors
N1-(5-Chloropyridin-2-yl)-N2-cyclohexyl derivatives () 5-Chloropyridinyl Cyclohexyl-thiazolo-pyridine Chloropyridine; thiazolo-pyridine (rigid scaffold) Probable protease/kinase modulation (unreported)

Metabolic and Toxicological Profiles

  • S336: Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems.
  • Target Compound: No metabolic data available.
  • Compounds 19–23 (): Synthesized with yields ranging 23–83%; ESI-MS data confirm molecular weights (e.g., 376.9 [M+H]+ for Compound 19).

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.2–8.1 ppm), and methoxy groups (δ 3.8–4.0 ppm). Coupling patterns distinguish substituents on aromatic rings .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and quaternary carbons in the oxalamide backbone .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate amide formation .
  • Elemental Analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N/S values to confirm purity .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Hazards : Classified as skin/eye irritant (GHS Category 2/2A) and acute oral toxicity (Category 4). Use nitrile gloves, safety goggles, and fume hoods .
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can X-ray crystallography and computational tools resolve the compound’s structural ambiguities?

Advanced Research Question

  • Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures). High-resolution data (≤1.0 Å) is critical for accurate refinement .
  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Validate hydrogen bonding (e.g., N-H···O) and π-π stacking interactions .
  • Mercury Software : Visualize packing motifs and void spaces. Compare with similar oxalamides to identify steric effects from the methoxy-methylphenyl group .

How can researchers evaluate the compound’s reactivity for derivatization or functionalization?

Advanced Research Question

  • Electrophilic Substitution : Thiophene rings undergo nitration (HNO₃/H₂SO₄) or halogenation (NBS). Monitor regioselectivity via LC-MS .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the oxalamide to a diamine. Confirm via loss of C=O IR peaks .
  • Cross-Coupling : Suzuki-Miyaura reactions on brominated pyrazole rings require Pd(PPh₃)₄ and aryl boronic acids. Optimize base (Na₂CO₃ vs. Cs₂CO₃) for yield .

How should contradictory data in synthetic yields or spectroscopic results be resolved?

Advanced Research Question

  • Reproducibility Checks : Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidation side reactions .
  • Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign overlapping signals. For example, distinguish pyrazole C-H couplings from thiophene protons .
  • Crystallographic Validation : If NMR data conflicts, resolve stereochemistry via X-ray structures. Compare with database entries (e.g., CCDC) .

What strategies can predict the compound’s biological activity based on structural features?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases). The thiophene and pyrazole groups may occupy hydrophobic pockets, while the oxalamide forms hydrogen bonds .
  • Pharmacophore Mapping : Align with known COX-1/2 inhibitors; the methoxy group mimics methoxy-substituted NSAIDs .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds .

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